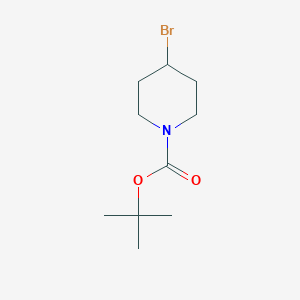

N-Boc-4-bromopiperidine

Description

Propriétés

IUPAC Name |

tert-butyl 4-bromopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBWIYHDNQHMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573882 | |

| Record name | tert-Butyl 4-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180695-79-8 | |

| Record name | tert-Butyl 4-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-bromopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-Boc-4-bromopiperidine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-bromopiperidine is a vital heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a piperidine (B6355638) ring protected with a tert-butyloxycarbonyl (Boc) group and a bromine atom at the 4-position, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in pharmaceutical development.

Core Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and reactivity in various chemical transformations. The following table summarizes its key quantitative data.

| Property | Value |

| CAS Number | 180695-79-8[1][2][3][4] |

| Molecular Formula | C₁₀H₁₈BrNO₂[1][2][3] |

| Molecular Weight | 264.16 g/mol [1][3][5] |

| Appearance | Colorless to light yellow oil or low melting solid[1] |

| Melting Point | 42 °C[2][6] |

| Boiling Point | 296.599 °C at 760 mmHg[2]; 100-118 °C at 0.5 mmHg[5][6] |

| Density | 1.327 g/cm³[2]; 1.3403 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.4905[2][5] |

| Flash Point | 133.179 °C[2]; >110 °C (closed cup)[5] |

| Vapor Pressure | 0.001 mmHg at 25°C[2][6] |

| XLogP3 | 2.4[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 2[2] |

| Complexity | 205[2] |

Synthesis and Experimental Protocols

The most common synthesis of this compound involves the protection of the nitrogen atom of 4-bromopiperidine (B2556637) with a Boc group.

Experimental Protocol: Synthesis of tert-butyl 4-bromopiperidine-1-carboxylate[7][8]

Materials:

-

4-bromopiperidine hydrobromide

-

N,N-diisopropylethylamine (DIPEA)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A suspension of 4-bromopiperidine hydrobromide (5 g, 0.02 mol) in dichloromethane (35 mL) is cooled to 0 °C.

-

N,N-diisopropylethylamine (7.09 mL, 0.04 mol) is added slowly and dropwise to the suspension.

-

The reaction mixture is stirred for 30 minutes at 0 °C.

-

A solution of di-tert-butyl dicarbonate (6.67 g, 0.031 mol) in dichloromethane (35 mL) is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

-

Upon completion, the reaction mixture is washed sequentially with 1 M aqueous hydrochloric acid (2 x 30 mL) and brine (30 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The filtrate is concentrated under reduced pressure to yield the product, tert-butyl 4-bromopiperidine-1-carboxylate, as a yellow oil in quantitative yield.

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

This compound serves as a cornerstone in the synthesis of a wide array of pharmaceuticals, particularly those containing a piperidine scaffold. The Boc group provides stability and enhances solubility, while the bromine atom offers a reactive site for further functionalization.[1]

The key to its utility lies in two main reactive pathways:

-

Nucleophilic Substitution: The bromine atom at the 4-position is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse functional groups, including amines, thiols, and carbon nucleophiles, which is a critical step in building complex target molecules.

-

Boc Deprotection: The Boc protecting group can be easily removed under acidic conditions to liberate the piperidine nitrogen. This free amine can then undergo a range of reactions, such as acylation, alkylation, or arylation, to further elaborate the molecular structure.

These dual functionalities make this compound a valuable precursor in the development of therapeutic agents for conditions such as neurological disorders.[1] It is also utilized in bioconjugation processes and in the development of advanced materials.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-N-BOC-4-BROMOPIPERIDINE|180695-79-8|lookchem [lookchem.com]

- 3. 1-N-Boc-4-bromopiperidine | 180695-79-8 | FB11171 [biosynth.com]

- 4. 180695-79-8|this compound|BLD Pharm [bldpharm.com]

- 5. 1-Boc-4-bromopiperidine 97 180695-79-8 [sigmaaldrich.com]

- 6. N-BOC-4-bromo-piperidine [chembk.com]

An In-depth Technical Guide to N-Boc-4-bromopiperidine: Physicochemical Properties

This guide provides essential physicochemical data for N-Boc-4-bromopiperidine, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Formula | C10H18BrNO2[1][2][3] |

| Molecular Weight | 264.16 g/mol [1][4] |

Molecular Structure and Connectivity

The structural arrangement of this compound is crucial for its reactivity and use in complex molecular synthesis. The following diagram illustrates the logical connectivity of its primary chemical groups.

References

physical properties of tert-butyl 4-bromopiperidine-1-carboxylate

An In-depth Technical Guide on the Physical Properties of tert-Butyl 4-bromopiperidine-1-carboxylate

Introduction

Tert-butyl 4-bromopiperidine-1-carboxylate, also known as 1-Boc-4-bromopiperidine, is a vital heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its structure, featuring a piperidine (B6355638) ring with a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it a versatile intermediate for introducing the piperidine moiety into more complex molecules.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and relevant experimental workflows.

Physicochemical Properties

The physical and chemical characteristics of tert-butyl 4-bromopiperidine-1-carboxylate are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C10H18BrNO2 | [2][3][4] |

| Molecular Weight | 264.16 g/mol | [3][4][5] |

| Appearance | White to light yellow powder or lump; off-white solid | [6][7] |

| Melting Point | 40-44 °C | [6] |

| Boiling Point | 100-118 °C at 0.5 mmHg | [2][3][5] |

| Density | 1.3403 g/mL at 25 °C | [2][3][5] |

| Refractive Index | n20/D 1.4905 | [2][3][5] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2][3][5] |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and dimethylformamide. | [3] |

| pKa | -2.77 ± 0.40 (Predicted) | [3] |

| Storage Conditions | Keep in a dark place, sealed in dry, at room temperature. | [2][3] |

Spectral Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is a key analytical tool for confirming the structure of tert-butyl 4-bromopiperidine-1-carboxylate.

A representative ¹H NMR (250 MHz, Chloroform-d) spectrum shows the following peaks:

-

δ 1.46 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.

-

δ 1.79-2.00 (m, 2H): Represents two of the methylene (B1212753) protons on the piperidine ring.

-

δ 2.00-2.16 (m, 2H): Represents the other two methylene protons on the piperidine ring.

-

δ 3.31 (ddd, J = 13.67, 7.73, 3.73 Hz, 2H): Corresponds to two of the methylene protons adjacent to the nitrogen atom.

-

δ 3.68 (ddd, J = 13.55, 6.85, 3.65 Hz, 2H): Corresponds to the other two methylene protons adjacent to the nitrogen atom.

-

δ 4.34 (tt, J = 7.69, 3.81 Hz, 1H): Represents the proton attached to the carbon bearing the bromine atom.[8]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of the title compound are provided below.

Synthesis of tert-Butyl 4-bromopiperidine-1-carboxylate

This protocol outlines a common method for the synthesis of tert-butyl 4-bromopiperidine-1-carboxylate from 4-bromopiperidine (B2556637) hydrobromide.[2][8]

Materials:

-

4-bromopiperidine hydrobromide

-

N,N-diisopropylethylamine (DIPEA)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A suspension of 4-bromopiperidine hydrobromide (5 g, 0.02 mol) in dichloromethane (35 mL) is cooled to 0 °C.[2][8]

-

N,N-diisopropylethylamine (7.09 mL, 0.04 mol) is added dropwise to the suspension.[2][8]

-

The reaction mixture is stirred for 30 minutes at 0 °C.[8]

-

A solution of di-tert-butyl dicarbonate (6.67 g, 0.031 mol) in dichloromethane (35 mL) is added dropwise.[2][8]

-

The reaction mixture is stirred at room temperature for 18 hours.[2][8]

-

Upon completion, the reaction mixture is washed sequentially with 1 M aqueous hydrochloric acid (2 x 30 mL) and brine (30 mL).[2][8]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[2][8]

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.[9][10][11]

Apparatus:

Procedure:

-

A small amount of the dry, solid sample is introduced into the open end of a capillary tube.[13]

-

The tube is tapped gently to pack the solid into the sealed end.[13]

-

The capillary tube is placed in the heating block of the melting point apparatus.[13]

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[11]

Solubility Determination (Qualitative)

This protocol provides a general method for determining the qualitative solubility of a compound in various solvents.

Materials:

-

Test tubes

-

Spatula

-

Compound to be tested

-

Various solvents (e.g., water, ethanol, diethyl ether, dimethylformamide)

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[14]

-

Add 0.75 mL of the chosen solvent in small portions.[14]

-

After each addition, shake the test tube vigorously.[14]

-

Observe whether the solid dissolves completely.

-

Record the compound as soluble, partially soluble, or insoluble in the specific solvent at that temperature.

Safety Information

Tert-butyl 4-bromopiperidine-1-carboxylate is classified as harmful if swallowed and very toxic to aquatic life.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[5] It is important to avoid release into the environment.[3]

This technical guide provides a summary of the key physical properties and related experimental procedures for tert-butyl 4-bromopiperidine-1-carboxylate, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]

- 3. tert-Butyl 4-bromopiperidine-1-carboxylate [chembk.com]

- 4. tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-4-溴哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-tert-Butoxycarbonyl-4-bromopiperidine 180695-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. tert-butyl 4-bromopiperidine-1-carboxylate 95% | CAS: 180695-79-8 | AChemBlock [achemblock.com]

- 8. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N-Boc-4-bromopiperidine structure and IUPAC name

An In-depth Technical Guide to N-Boc-4-bromopiperidine: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound characterized by a piperidine (B6355638) ring substituted with a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

IUPAC Name: tert-butyl 4-bromopiperidine-1-carboxylate[1][2][3]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H18BrNO2 | [1][2][4][5][6] |

| Molecular Weight | 264.16 g/mol | [1][5][6] |

| CAS Number | 180695-79-8 | [1][2][4] |

| Appearance | Colorless to light yellow oil or low melting solid | [5] |

| Melting Point | 40.0 to 44.0 °C | [7] |

| Boiling Point | 100-118°C/0.5mmHg | [8] |

| Density | 1.3403 g/mL at 25°C | [8] |

| Refractive Index | n20/D 1.4905 | [8] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)Br | [1][2] |

| InChIKey | KZBWIYHDNQHMET-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The following section details a common experimental protocol for the synthesis of tert-butyl 4-bromopiperidine-1-carboxylate.

Materials and Methods

Materials:

-

4-bromopiperidine (B2556637) hydrobromide

-

N,N-diisopropylethylamine (DIPEA)

-

Di-tert-butyl dicarbonate (B1257347) (Boc)2O

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Protocol

-

To a suspension of 4-bromopiperidine hydrobromide (5 g, 0.02 mol) in dichloromethane (35 mL), N,N-diisopropylethylamine (7.09 mL, 0.04 mol) was added dropwise at 0 °C.[9][10]

-

The reaction mixture was stirred for 30 minutes at 0 °C.[9][10]

-

A solution of di-tert-butyl dicarbonate (6.67 g, 0.031 mol) in dichloromethane (35 mL) was then added dropwise to the mixture.[9][10]

-

The reaction was allowed to warm to room temperature and stirred for 18 hours.[9][10]

-

Upon completion, the reaction mixture was washed sequentially with 1 M aqueous hydrochloric acid (2 x 30 mL) and brine (30 mL).[9][10]

-

The organic layer was separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow oil.[9][10]

Visualization of the Synthetic Pathway

The synthesis of this compound can be visualized as a two-step process: deprotonation of the piperidinium (B107235) salt followed by the protection of the resulting secondary amine with a Boc group.

Caption: Synthesis of this compound.

References

- 1. tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL 4-BROMOPIPERIDINE-1-CARBOXYLATE | CAS 180695-79-8 [matrix-fine-chemicals.com]

- 3. tert-butyl 4-bromopiperidine-1-carboxylate 95% | CAS: 180695-79-8 | AChemBlock [achemblock.com]

- 4. This compound | Piperidines | Ambeed.com [ambeed.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-N-BOC-4-BROMOPIPERIDINE|180695-79-8|lookchem [lookchem.com]

- 7. 1-tert-Butoxycarbonyl-4-bromopiperidine 180695-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of N-Boc-4-bromopiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-4-bromopiperidine (tert-butyl 4-bromopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in organic solvents within publicly accessible literature, this document summarizes the available qualitative information, presents predicted aqueous solubility data, and offers a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction

This compound is a versatile building block widely utilized in medicinal chemistry and organic synthesis for the development of novel therapeutic agents.[1][2] Its chemical structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic media, making it a valuable intermediate for creating a diverse range of pharmaceutical compounds.[1] Understanding the solubility of this compound in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 180695-79-8 | [3] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [3] |

| Molecular Weight | 264.16 g/mol | [3] |

| Appearance | Colorless to light yellow oil or low melting solid | [1] |

| Boiling Point | 100-118 °C at 0.5 mmHg | |

| Density | 1.3403 g/mL at 25 °C |

Solubility Data

Qualitative Solubility in Organic Solvents

Multiple sources state that this compound is soluble in common organic solvents such as ethanol, ether, and dimethylformamide.[4][5][6] The presence of the lipophilic tert-butyl group contributes to its favorable solubility in these types of solvents.[1]

Predicted Aqueous Solubility

Computational models have been used to predict the aqueous solubility of this compound. It is important to note that these are theoretical values and should be confirmed by experimental data.

| Prediction Method | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |

| Ali et al. (Topological method) | 0.535 | 0.00203 |

| SILICOS-IT (Fragmental method) | 1.97 | 0.00745 |

(Data sourced from Ambeed).[7]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in specific organic solvents, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of this compound.

Detailed Methodology

-

Preparation of Samples : Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains after the system reaches equilibrium, confirming that a saturated solution has been achieved.

-

Solvent Addition : Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration : Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached. The temperature should be controlled and recorded.

-

Phase Separation : After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility values.

-

Dilution : Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the concentration of this compound in the diluted solution using a pre-validated and calibrated analytical method, such as HPLC or GC.

-

Calculation : Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in units such as g/L or mol/L.

Logical Relationships in Synthesis

While this compound is not directly involved in signaling pathways, its application as a synthetic intermediate follows a logical workflow where its solubility is a critical parameter. The following diagram illustrates this relationship.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]

- 3. tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-bromopiperidine-1-carboxylate [chembk.com]

- 5. 1-Boc-4-bromopiperidine [chembk.com]

- 6. chembk.com [chembk.com]

- 7. This compound | Piperidines | Ambeed.com [ambeed.com]

N-Boc-4-bromopiperidine safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data Sheet (SDS) of N-Boc-4-bromopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 173537-03-8), a key intermediate in pharmaceutical development and organic synthesis.[1] The following sections detail the hazards, handling procedures, and emergency responses associated with this compound, compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are acute oral toxicity and significant risk to the aquatic environment.[2] Some sources also indicate that it can cause skin and eye irritation, as well as respiratory irritation.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

GHS Pictograms:

A summary of the GHS classification is provided in the table below.

| Hazard Class | Category |

| Acute toxicity, Oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure | 3 |

| Hazardous to the aquatic environment, acute hazard | 1 |

Physical and Chemical Properties

This compound is typically a colorless to light yellow oil or a low-melting solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H18BrNO2 |

| Molecular Weight | 264.16 g/mol [1][2] |

| Appearance | Colorless to light yellow oil or low melting solid[1] |

| Melting Point | 42 °C[5] |

| Boiling Point | 100-118°C / 0.5 mmHg[5] |

| Flash Point | > 110 °C (> 230.0 °F) - closed cup[4][5] |

| Density | 1.3403 g/mL at 25°C[5] |

| Refractive Index | n20/D 1.4905[5] |

| Vapor Pressure | 0.001 mmHg at 25°C[5] |

Experimental Protocols

While detailed experimental protocols for generating the safety data are not typically included in standard SDS, the synthesis of this compound has been described. One method involves the following steps:

-

A suspension of 4-bromopiperidine (B2556637) hydrobromide in dichloromethane (B109758) is prepared.

-

N,N-diisopropylethylamine is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.

-

A solution of di-tert-butyl dicarbonate (B1257347) in dichloromethane is then added dropwise.

-

The reaction mixture is stirred at room temperature for 18 hours to yield tert-butyl 4-bromopiperidine-1-carboxylate.[6]

Handling, Storage, and Personal Protection

Handling:

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, including gloves and eye/face protection.[7]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[8]

-

Recommended storage temperature is between 0 - 8 °C.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) is recommended.[4]

First-Aid and Fire-Fighting Measures

First-Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3][7]

Accidental Release and Disposal

Accidental Release Measures:

-

Use personal protective equipment.[3]

-

Avoid dust formation.[3]

-

Ensure adequate ventilation.[3]

-

Evacuate personnel to safe areas.[3]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Sweep up and shovel into suitable, closed containers for disposal.[8]

Disposal Considerations:

-

Dispose of in accordance with local, state, and federal regulations.

-

Avoid release to the environment.[9]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents and strong acids.[8]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

-

Hazardous Polymerization: Does not occur.[8]

Visualizations

Caption: GHS hazard statements and corresponding precautionary measures for this compound.

Caption: Workflow for responding to an accidental spill of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. 1-Boc-4-bromopiperidine 97 180695-79-8 [sigmaaldrich.com]

- 5. N-BOC-4-bromo-piperidine [chembk.com]

- 6. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. tert-Butyl 4-bromopiperidine-1-carboxylate [chembk.com]

A Technical Guide to Commercial N-Boc-4-bromopiperidine for Researchers and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-4-bromopiperidine (N-Boc-4-bromopiperidine) is a key building block in modern medicinal chemistry and drug development. Its piperidine (B6355638) core is a prevalent scaffold in numerous FDA-approved drugs, and the presence of the bromine atom at the 4-position allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. The Boc-protecting group ensures stability and facilitates controlled reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth overview of commercial suppliers, synthetic routes, and essential quality control methodologies for this compound, aimed at researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, with purity specifications being a critical factor for its application in synthesis. The table below summarizes the quantitative data available from several prominent suppliers. It is important to note that purity claims should always be verified by in-house quality control.

| Supplier | Purity Specification | Analytical Method | Other Specifications |

| Chem-Impex International | ≥ 97%[1] | Gas Chromatography (GC)[1] | Appearance: Colorless to light yellow oil or low melting solid[1] |

| CP Lab Safety | min 97% | Not Specified | - |

| Sigma-Aldrich | 97% | Not Specified | Refractive index: n20/D 1.4905, Boiling point: 100-118 °C/0.5 mmHg, Density: 1.3403 g/mL at 25 °C |

| A Chemtek | 95+% | Not Specified | Form: Liquid[2] |

| TCI Chemical | >98.0% | Gas Chromatography (GC)[3] | - |

| MedchemExpress | 99.48% | Not Specified | - |

| Leyan | 99.48% | Gas Chromatography (GC)[4] | Water (Karl Fischer): 0.04%[4] |

Synthetic Routes

This compound can be synthesized through several routes. The two most common methods start from either 4-bromopiperidine (B2556637) hydrobromide or N-Boc-4-hydroxypiperidine.

Synthesis from 4-Bromopiperidine Hydrobromide

This is a widely used one-step process involving the protection of the piperidine nitrogen with a Boc group.

References

The Pivotal Role of the Boc Protecting Group in Piperidine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis, often requiring precise control over reactivity and selectivity, heavily relies on the strategic use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone for the protection of the piperidine nitrogen. This technical guide provides a comprehensive overview of the role of the Boc protecting group in piperidine synthesis, detailing its advantages, applications, and the experimental protocols for its installation and removal.

The Significance of the Boc Group in Piperidine Chemistry

The Boc group is an acid-labile amine protecting group that offers a unique combination of stability and ease of removal, making it exceptionally valuable in multi-step organic synthesis. Its widespread use in piperidine synthesis can be attributed to several key advantages:

-

Enhanced Stability and Handling: The Boc group effectively deactivates the nucleophilic and basic nature of the piperidine nitrogen, rendering the molecule more stable to a wide range of reaction conditions, including organometallic reagents and mild oxidizing agents.[1] This allows for selective modifications at other positions of the piperidine ring.

-

Facilitation of Purification: The introduction of the lipophilic Boc group often improves the solubility of piperidine derivatives in organic solvents and can facilitate their purification by chromatography.

-

Mild Deprotection Conditions: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] These mild conditions are compatible with a wide variety of other functional groups, ensuring the integrity of complex molecules. Thermal deprotection methods have also been developed as an alternative.[3]

-

Orthogonality with Other Protecting Groups: The acid-labile nature of the Boc group makes it orthogonal to base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is a significant advantage in complex synthetic strategies, particularly in peptide synthesis.[4][][6]

Synthesis of Boc-Protected Piperidines: A Summary of Key Methodologies

The introduction of the Boc group onto a piperidine nitrogen is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Several synthetic routes leveraging Boc protection for the construction and functionalization of the piperidine ring have been reported.

A multi-step synthesis starting from L-glutamic acid involves esterification, Boc-protection of the amino group, reduction, tosylation, and finally cyclization to yield substituted piperidines.[1] In one instance, the N-Boc protection of a diester intermediate was achieved in a 92% yield using Boc₂O, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1] Another approach starts from D-lysine, where N-Boc protected 3-aminolactams are converted to the corresponding piperidine derivatives.[7] The direct protection of piperidine derivatives is also a common strategy. For example, tert-butyl piperidine-3-ylcarbamate has been synthesized with a 73.8% yield.[8]

Quantitative Data on Boc-Piperidine Synthesis

| Starting Material | Product | Reagents | Yield (%) | Reference |

| Diethyl L-glutamate | (S)-diethyl 2-(tert-butoxycarbonylamino)pentanedioate | (Boc)₂O, Et₃N, DMAP | 92 | [1] |

| tert-butyl pyridin-3-ylcarbamate | tert-butyl piperidine-3-ylcarbamate | H₂, Pd/C, Acetic Acid | 73.8 | [8] |

| Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate | tert-Butyl 3-piperidinylcarbamate | H₂, 10% Pd/C, Ethanol | 91 | [8] |

| 4-piperidyl urea | 1-boc-4-piperidyl urea | (Boc)₂O, Et₃N, H₂O | - | [9] |

| tert-butyl 4-amino-piperidine-1-carboxylate | 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 4-bromo-1-fluorobenzene, Pd₂(dba)₃, etc. | 66 | [10] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperidine

This protocol describes a standard method for the introduction of the Boc protecting group onto a piperidine nitrogen using di-tert-butyl dicarbonate.

Materials:

-

Piperidine derivative

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the piperidine derivative (1.0 equiv) in DCM or THF.

-

Add the base (Et₃N or DIPEA, 1.2-1.5 equiv).

-

To the stirred solution, add a solution of Boc₂O (1.1-1.3 equiv) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection of Piperidine

This protocol outlines the removal of the Boc group from a piperidine nitrogen using acidic conditions.

Materials:

-

N-Boc protected piperidine derivative

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in DCM.

-

Add TFA (5-20 equiv) or a solution of 4M HCl in 1,4-dioxane dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution or another suitable base until the pH is basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in the synthesis and manipulation of Boc-protected piperidines.

Caption: Mechanism of N-Boc protection of piperidine.

Caption: Mechanism of N-Boc deprotection under acidic conditions.

Caption: General experimental workflow for piperidine synthesis using Boc protection.

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of piperidine-containing molecules. Its robustness, ease of introduction and removal, and orthogonality with other protecting groups provide chemists with the flexibility needed to construct complex molecular architectures. The methodologies and protocols outlined in this guide serve as a foundational resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and strategic synthesis of novel piperidine derivatives.

References

- 1. or.niscpr.res.in [or.niscpr.res.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 10. Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine [benchchem.com]

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in N-Boc-4-bromopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in N-Boc-4-bromopiperidine, a versatile building block in medicinal chemistry and drug development. The strategic placement of the bromine atom at the C4 position of the piperidine (B6355638) ring, combined with the presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, allows for a wide array of chemical transformations. This document details the most pertinent reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, providing quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Overview of Reactivity

The C-Br bond in this compound is amenable to a variety of synthetic transformations, primarily driven by its ability to participate in palladium-catalyzed cross-coupling reactions and to undergo nucleophilic substitution. The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the C(sp³)-Br bond can readily undergo oxidative addition to a low-valent palladium catalyst, initiating a range of powerful C-C, C-N, and C-O bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound, enabling the introduction of a diverse array of substituents at the C4 position. The three most significant transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents, typically aryl or vinyl boronic acids or their esters. This reaction is widely employed for the synthesis of 4-arylpiperidine derivatives, which are common motifs in centrally active pharmaceuticals.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 88 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 92 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₃PO₄, 2.0 mmol). The reaction mixture is then degassed with argon for 15 minutes. The vessel is sealed and heated to the specified temperature with vigorous stirring for 12-24 hours. Upon completion, as monitored by TLC or LC-MS, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-arylpiperidine derivative.[1][2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of 4-aminopiperidine (B84694) derivatives, which are prevalent in bioactive molecules.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 87 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 | 91 |

| 4 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | THF | 80 | 85 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine (B1218219) ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined.[3][4] The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is added, and the mixture is stirred at the indicated temperature for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the desired 4-aminopiperidine product.[4]

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 4-alkynylpiperidine derivatives.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 92 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 88 |

| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Acetonitrile | 70 | 85 |

| 4 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Piperidine | Toluene | 90 | 89 |

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol) in a suitable solvent (e.g., THF, 5 mL) is degassed with argon.[6] An amine base (e.g., triethylamine, 2.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature for 4-12 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (20 mL) and washed with aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Catalytic Cycle for Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Nucleophilic Substitution Reactions

The electrophilic nature of the C4 carbon in this compound also allows for direct nucleophilic substitution reactions, providing a straightforward route to introduce heteroatom-containing functionalities.

Quantitative Data for Nucleophilic Substitution

| Entry | Nucleophile | Base (if any) | Solvent | Temp (°C) | Yield (%) |

| 1 | Sodium Methoxide (B1231860) | - | Methanol (B129727) | 65 | 85 |

| 2 | Sodium Thiophenoxide | - | DMF | 80 | 90 |

| 3 | Sodium Azide | - | DMF | 100 | 95 |

| 4 | Potassium Phthalimide | - | DMF | 120 | 82 |

Experimental Protocol: General Procedure for Nucleophilic Substitution with Sodium Methoxide

To a solution of this compound (1.0 mmol) in methanol (10 mL) is added sodium methoxide (1.5 mmol). The reaction mixture is heated to reflux for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water (10 mL) and ethyl acetate (20 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Experimental Workflow Optimization

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of derivatives of this compound. A systematic approach, as depicted in the workflow diagram below, is often employed.

Caption: A general workflow for the optimization of palladium-catalyzed cross-coupling reactions.[7][8]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The reactivity of its C-Br bond allows for a plethora of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. A thorough understanding of the reaction conditions, mechanisms, and optimization strategies detailed in this guide will empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in the synthesis of novel and complex molecular architectures.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. benchchem.com [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Chromatographic Profile of N-Boc-4-bromopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for N-Boc-4-bromopiperidine, a key building block in modern organic synthesis and medicinal chemistry.[1][2] The document details nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound.

¹H NMR Data

The ¹H NMR spectrum provides information on the proton environment within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.34 | tt, J = 7.69, 3.81 Hz | 1H | CH-Br |

| 3.68 | ddd, J = 13.55, 6.85, 3.65 Hz | 2H | CH₂-N (axial) |

| 3.31 | ddd, J = 13.67, 7.73, 3.73 Hz | 2H | CH₂-N (equatorial) |

| 2.00-2.16 | m | 2H | CH₂ |

| 1.79-2.00 | m | 2H | CH₂ |

| 1.46 | s | 9H | C(CH₃)₃ |

Data obtained from ¹H NMR (250 MHz, chloroform-d)[3][4]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C=O (Boc) |

| 79.5 | C (CH₃)₃ |

| 52.0 | C H-Br |

| 45.0 | C H₂-N |

| 35.0 | C H₂ |

| 28.4 | C(C H₃)₃ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 250 MHz or higher is used.

Acquisition Parameters:

-

¹H NMR: A standard pulse sequence is used. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of this compound, with suppliers often quoting purities of 99% or higher.[3]

| Parameter | Value |

| Retention Time | Compound-specific |

| Purity | ≥ 97% |

Experimental Protocol: HPLC

A reverse-phase HPLC method is suitable for the analysis of this compound.

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information.

| Parameter | Value |

| Retention Time | Compound-specific |

| [M+H]⁺ (m/z) | 264.06, 266.06 |

| [M+Na]⁺ (m/z) | 286.04, 288.04 |

The presence of two major ions with a difference of 2 m/z units is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocol: LC-MS

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B.

-

Flow Rate: 0.4 mL/min.

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

Visualizations

Synthesis of this compound

This compound is typically synthesized from 4-bromopiperidine (B2556637) hydrobromide.[3][4]

Caption: Synthesis of this compound.

Analytical Workflow

The following diagram illustrates a typical analytical workflow for the characterization of this compound.

Caption: Analytical workflow for this compound.

References

The Versatility of N-Boc-4-bromopiperidine in Modern Drug Discovery: A Technical Guide

Introduction

N-Boc-4-bromopiperidine has emerged as a critical and versatile building block in medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Its piperidine (B6355638) core is a prevalent scaffold in numerous approved drugs and clinical candidates, prized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances stability and allows for controlled, stepwise synthetic modifications, while the bromine atom at the 4-position serves as a convenient handle for introducing various functional groups through nucleophilic substitution and cross-coupling reactions. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its use in the development of antifungal agents, CCR5 antagonists for HIV therapy, and opioid receptor ligands.

Antifungal Agents Targeting Ergosterol (B1671047) Biosynthesis

A significant application of this compound derivatives lies in the development of novel antifungal agents. These compounds often target the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Compounds derived from this compound, particularly 4-aminopiperidine (B84694) derivatives, have been shown to inhibit key enzymes in the ergosterol biosynthesis pathway, namely sterol C14-reductase and sterol C8-isomerase.[1] This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the fungal cell membrane's structure and function, ultimately resulting in fungal cell death.

References

Methodological & Application

Synthesis of N-Boc-4-bromopiperidine: A Detailed Protocol for Drug Development Professionals

Application Note: The protection of the nitrogen atom in piperidine (B6355638) rings is a crucial step in the synthesis of a wide array of pharmaceutical compounds. This document outlines a robust and high-yielding protocol for the synthesis of N-Boc-4-bromopiperidine from 4-bromopiperidine (B2556637) hydrobromide. The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability under various reaction conditions and its facile removal under acidic conditions. This protocol is designed for researchers and scientists in the field of drug development and medicinal chemistry, providing a clear and reproducible method for obtaining a key building block for further molecular elaboration.

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromopiperidine hydrobromide using di-tert-butyl dicarbonate (B1257347) (Boc)₂O as the protecting agent and a suitable base to neutralize the hydrobromide salt.

Materials:

-

4-bromopiperidine hydrobromide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask charged with 4-bromopiperidine hydrobromide, add the chosen solvent (DCM or THF).[1][2] Cool the resulting suspension to 0 °C using an ice bath while stirring.

-

Base Addition: Slowly add the base (DIPEA or TEA) to the suspension.[1][2] Stir the mixture at 0 °C for 30 minutes to neutralize the hydrobromide salt and liberate the free base.

-

Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate in the solvent. Add this solution dropwise to the reaction mixture at 0 °C.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-48 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl solution.[1][3] Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl and brine.[1][3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][3]

-

Purification: The crude product, typically obtained as a yellow oil, can be purified by flash chromatography on silica (B1680970) gel if necessary.[2] However, in many cases, the product is of sufficient purity for subsequent steps without further purification.[1][3]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol.

| Reagent/Parameter | Quantity/Value |

| 4-bromopiperidine hydrobromide | 5.0 g (0.02 mol) |

| Di-tert-butyl dicarbonate | 6.67 g (0.031 mol) |

| N,N-Diisopropylethylamine | 7.09 mL (0.04 mol) |

| Dichloromethane (DCM) | 70 mL |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 18 hours |

| Product Yield | 6.9 g (quantitative) |

| Product Appearance | Yellow oil |

| ¹H NMR (250 MHz, CDCl₃) δ (ppm) | 1.46 (s, 9H), 1.79-2.16 (m, 4H), 3.31 (ddd, 2H), 3.68 (ddd, 2H), 4.34 (tt, 1H) |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-N-Boc-piperidines

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[3][4] A significant application of this methodology is in the synthesis of 4-arylpiperidines, a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. N-Boc-4-bromopiperidine serves as a key, commercially available building block for this transformation, providing a direct route to protected 4-arylpiperidine derivatives, which can be further elaborated.

These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, intended for researchers and professionals in chemical synthesis and drug development.

General Reaction Scheme

The reaction involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst, a ligand, and a base to yield the corresponding 4-aryl-N-Boc-piperidine.

Experimental Protocols

Two representative protocols are presented below, utilizing common palladium catalysts and conditions. These serve as excellent starting points for optimization with specific substrates.

Protocol 1: Using Pd(PPh₃)₄ Catalyst

This protocol employs the widely used and commercially available Tetrakis(triphenylphosphine)palladium(0) catalyst, known for its general reliability in Suzuki couplings.[5]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic Acid (1.2 - 1.5 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq.)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (B84403) (K₃PO₄) (2.0 - 3.0 eq.)

-

1,4-Dioxane (B91453) and Water (e.g., 4:1 v/v mixture)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a final concentration of approximately 0.1-0.3 M with respect to the this compound.

-

Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[5]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and water. Transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 4-aryl-N-Boc-piperidine.

Protocol 2: Using Pd(OAc)₂ with a Phosphine (B1218219) Ligand

This protocol uses a more modern and often more active catalytic system composed of a palladium(II) precursor and a bulky, electron-rich phosphine ligand like SPhos or XPhos.[5][6]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic Acid (1.2 - 1.5 eq.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.01 - 0.05 eq.)

-

SPhos or XPhos ligand (0.02 - 0.10 eq., typically a 1:2 Pd:Ligand ratio)

-

Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

In a dry, inert-atmosphere glovebox or Schlenk line, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (e.g., SPhos, 0.04 eq.) to a reaction vessel.

-

Add anhydrous, degassed solvent (e.g., Toluene) to the vessel to a concentration of 0.1-0.3 M.

-

Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing the pad with additional solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude material by flash column chromatography to yield the pure product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes common parameters for the Suzuki coupling of this compound, providing a basis for comparison and optimization.

| Parameter | Protocol 1 Condition | Protocol 2 Condition | General Considerations |

| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ is also a common precursor. Pre-formed palladacycles can offer high activity.[4] |

| Ligand | Triphenylphosphine (integral) | XPhos, SPhos, or similar biaryl phosphines | Bulky, electron-rich ligands often increase catalytic activity, especially for less reactive bromides.[6] |

| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid for transmetalation.[7] K₃PO₄ is often effective for alkyl bromides. |

| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene, THF, 1,4-Dioxane | Anhydrous conditions are often preferred with modern catalyst systems. Aqueous mixtures are common for traditional catalysts.[1] |

| Temperature | 80 - 100 °C | 90 - 110 °C | Temperature depends on the reactivity of the specific substrates and catalyst system. |

| Catalyst Loading | 3 - 5 mol% | 1 - 5 mol% | Lower catalyst loading is desirable for process efficiency and can often be achieved with highly active ligand systems. |

| Typical Yields | Moderate to High | Good to Excellent | Yields are highly substrate-dependent. |

Visualizations

Experimental Workflow

The diagram below outlines the general laboratory workflow for performing the Suzuki coupling reaction, from initial setup to final product isolation.

Caption: Generalized workflow for Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental mechanistic steps of the palladium-catalyzed Suzuki-Miyaura coupling. The cycle begins with an active Pd(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for N-Boc-4-bromopiperidine in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-Boc-4-bromopiperidine as a key building block in the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone in modern medicinal chemistry for the synthesis of N-aryl and N-heteroaryl piperidine (B6355638) scaffolds, which are prevalent in a wide range of biologically active compounds.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in pharmaceutical and materials science due to its broad substrate scope and tolerance of various functional groups. The use of this compound in this reaction allows for the direct introduction of a protected piperidin-4-yl moiety onto an aromatic or heteroaromatic ring system. The Boc (tert-butoxycarbonyl) protecting group offers stability during the coupling reaction and can be readily removed under acidic conditions, providing a versatile handle for further synthetic manipulations.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine, in this case, a primary or secondary amine, coordinates to the palladium center. A base then facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the N-substituted piperidine product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the efficiency of the reaction, as it modulates the reactivity and stability of the palladium catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.

Table 1: Coupling of this compound with Anilines

| Amine Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline (B41778) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |

| 4-Fluoroaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 88 |

| 2-Methylaniline | Pd(OAc)₂ (3) | JohnPhos (6) | NaOtBu | Xylene | 120 | 24 | 75 |

| 4-Trifluoromethylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 81 |

Table 2: Coupling of this compound with Heterocyclic Amines

| Amine Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminopyridine | Pd(OAc)₂ (3) | Xantphos (6) | NaOtBu | Toluene | 110 | 24 | 78 |

| 3-Aminoquinoline | Pd₂(dba)₃ (2.5) | BINAP (5) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |

| 2-Amino-5-bromopyridine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 16 | 89 |

| 6-Chloro-3-aminopyridazine | Pd₂(dba)₃ (3) | XPhos (6) | NaOtBu | Dioxane | 120 | 24 | 72 |

| 2-Aminopyrimidine | Pd(OAc)₂ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 20 | 65 |

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound with an Aniline

This protocol describes a general method for the coupling of this compound with an aniline derivative.

Materials:

-

This compound (1.0 equiv)

-

Aniline derivative (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, 2-6 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent to the flask.

-

Add this compound and the aniline derivative to the reaction mixture.

-

Finally, add the base under a positive flow of inert gas.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for the Synthesis of tert-Butyl 4-(4-methoxyphenylamino)piperidine-1-carboxylate

This protocol provides a specific example for the synthesis of a key intermediate.

Materials:

-

This compound (2.64 g, 10.0 mmol)

-